3-(Oxolan-2-yl)propanoic acid
Overview
Description
3-(Oxolan-2-yl)propanoic acid: is an organic compound with the molecular formula C7H12O3. It is also known as 3-(tetrahydrofuran-2-yl)propanoic acid. This compound features a propanoic acid group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The presence of the oxolane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Tetrahydrofuran: One common method for synthesizing 3-(Oxolan-2-yl)propanoic acid involves the reaction of tetrahydrofuran with a suitable propanoic acid derivative under acidic or basic conditions. This reaction typically requires a catalyst to facilitate the ring-opening and subsequent formation of the desired product.
Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with a suitable oxolane derivative to form the desired compound. This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Oxolan-2-yl)propanoic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where the oxolane ring or the propanoic acid group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, various solvents and temperatures depending on the specific reaction.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxolane and propanoic acid derivatives.
Scientific Research Applications
Chemistry: 3-(Oxolan-2-yl)propanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study the effects of oxolane-containing molecules on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure can be modified to create drug candidates with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxolane ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The propanoic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
3-(Tetrahydrofuran-2-yl)propanoic acid: A closely related compound with similar chemical properties.
2-(Oxolan-3-yl)propanoic acid: Another oxolane-containing compound with a different substitution pattern.
Tetrahydrofuran-2-carboxylic acid: A compound with a similar oxolane ring but different functional groups.
Uniqueness: 3-(Oxolan-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(oxolan-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPHOULIZUERAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294634 | |
Record name | 3-(Oxolan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-12-6 | |
Record name | 935-12-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Oxolan-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(oxolan-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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